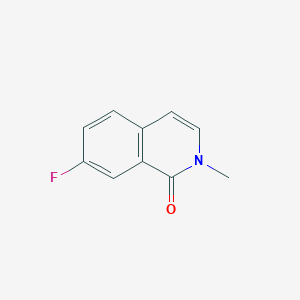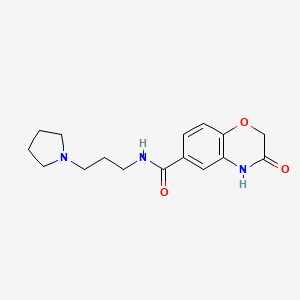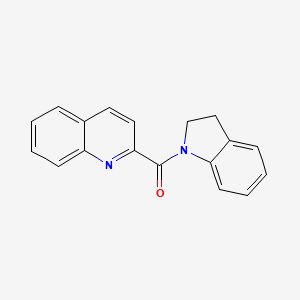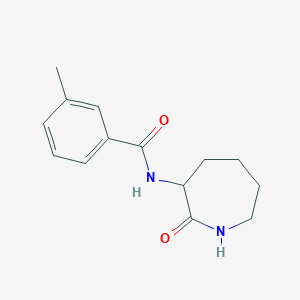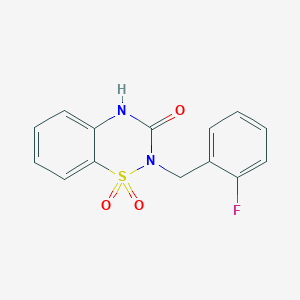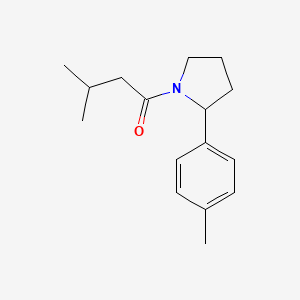
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine, also known as MPHP, is a synthetic stimulant drug. It belongs to the pyrrolidine class of compounds and is structurally related to cathinone and amphetamine. MPHP has been used as a research chemical and is known for its stimulating and euphoric effects.
Mechanism of Action
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to decreased blood flow to the extremities. Long-term use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been associated with cardiovascular problems, such as hypertension and heart disease.
Advantages and Limitations for Lab Experiments
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to be effective in increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the mechanisms of action of these neurotransmitters. However, the use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine in lab experiments is limited by its potential for abuse and its adverse effects on cardiovascular health.
Future Directions
1. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for ADHD and narcolepsy.
2. Studying the long-term effects of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine on cardiovascular health.
3. Developing safer and more effective stimulant drugs for medical use.
4. Exploring the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a tool for studying the mechanisms of action of dopamine and norepinephrine in the brain.
5. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for other neurological disorders, such as depression and anxiety.
Synthesis Methods
The synthesis of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine involves the reaction of 3-methylbutanoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with pyrrolidine to form the final product, 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine.
Scientific Research Applications
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has also been used in animal studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-16(18)17-10-4-5-15(17)14-8-6-13(3)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIZUOFSMKMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

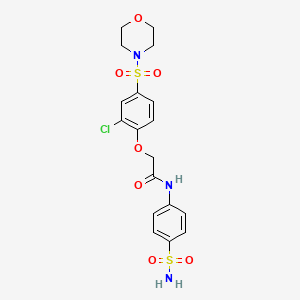
![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
